molecular formula C8H5FN2O B2397852 3-Fluoroquinoxalin-2-ol CAS No. 477889-54-6

3-Fluoroquinoxalin-2-ol

Cat. No.: B2397852
CAS No.: 477889-54-6
M. Wt: 164.139
InChI Key: AIZQDPWDLCZOMG-UHFFFAOYSA-N
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Description

3-Fluoroquinoxalin-2-ol is a fluorinated derivative of the quinoxaline heterocycle, characterized by a hydroxyl group at position 2 and a fluorine atom at position 2. Quinoxaline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The fluorine substituent in this compound enhances its metabolic stability and lipophilicity, making it a promising candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

3-fluoro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZQDPWDLCZOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinoxalin-2-ol typically involves the fluorination of quinoxaline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving halogenation and subsequent fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents such as potassium fluoride or other fluoride sources. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of catalysts to facilitate the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroquinoxalin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoroquinoxalin-2-ol is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the growth of various tumor cell lines through mechanisms such as anti-angiogenesis. For instance, compounds related to this compound have demonstrated significant inhibitory effects on vascular endothelial growth factor (VEGF)-induced proliferation of human endothelial cells, suggesting their role in preventing tumor angiogenesis .

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth, making it a candidate for developing new antibiotics. The structure-activity relationship studies suggest that modifications to the quinoxaline core can enhance its efficacy against resistant strains .

Neurological Applications

The compound has also been explored for its neuroprotective effects. Preliminary findings suggest that this compound may have therapeutic potential in treating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation . This opens avenues for further research into its application in neuropharmacology.

Data Table: Summary of Applications

Application AreaMechanism/EffectReferences
Anticancer ActivityInhibits VEGF-induced proliferation
Antimicrobial ActivityInhibits growth of various bacterial strains
Neurological ApplicationsModulates oxidative stress and inflammation

Case Study 1: Anticancer Efficacy

A study conducted by Aoki et al. focused on the synthesis and evaluation of this compound derivatives as VEGF inhibitors. The research demonstrated that these compounds significantly reduced tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Testing

In another investigation, researchers assessed the antimicrobial properties of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed a notable reduction in bacterial viability, supporting its use as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-Fluoroquinoxalin-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives vary significantly in their physicochemical and biological properties based on substituent type, position, and electronic effects. Below is a detailed comparison of 3-Fluoroquinoxalin-2-ol with structurally related compounds:

Fluorine-Substituted Analogs

  • 6,7-Difluoro-quinoxalin-2-ol (CAS: 186550-33-4): Structure: Fluorine atoms at positions 6 and 7, hydroxyl group at position 2. Properties: Increased electronegativity and hydrogen-bonding capacity compared to mono-fluorinated derivatives. However, its purity (≥95%) and molecular weight (270.73 g/mol) suggest challenges in large-scale synthesis . Applications: Likely explored for antimicrobial activity, though specific data are unavailable.
  • 3-(4,4-Difluorocyclohexyl)quinoxalin-2-ol (3-14B): Structure: Difluorocyclohexyl group at position 3, hydroxyl at position 2. Properties: Melting point of 190°C and high synthesis yield (90%) indicate stability and scalability. Applications: Candidate for central nervous system (CNS)-targeted therapies.

Thiol vs. Hydroxyl Substituents

  • 3-Difluoromethyl-quinoxalin-2-thiol: Synthesis: Prepared via reaction of difluoromethyl-quinoxalin-2-one with P₂S₅ in pyridine, yielding a thiol group at position 2 . Properties: Thiol groups are more nucleophilic than hydroxyl groups, enabling disulfide bond formation in drug conjugates. However, thiols are prone to oxidation, reducing in vivo stability. Applications: Potential use in prodrug designs or metal-chelating agents.
  • This compound: Properties: The hydroxyl group offers hydrogen-bonding capability, critical for target binding (e.g., enzyme active sites). Fluorine’s electron-withdrawing effect may stabilize the hydroxyl group against metabolic degradation.

Aromatic and Aliphatic Substituents

  • 2-(3-Phenyl-quinoxalin-2-yl)-propan-2-ol (CAS: 102025-27-4): Structure: Phenyl group at position 3 and a branched propanol chain at position 2. Properties: The phenyl ring enhances π-π stacking interactions, while the tertiary alcohol improves solubility in polar solvents. Molecular weight (264.33 g/mol) suggests suitability for oral bioavailability . Applications: Likely investigated for kinase inhibition or as a building block in medicinal chemistry.
  • 3-{2-[(3-Phenylquinoxalin-2-yl)oxy]ethyl}-1,3-oxazolidin-2-one: Structure: Phenylquinoxaline linked to an oxazolidinone ring via an ethylene chain. Properties: The oxazolidinone moiety introduces conformational rigidity and hydrogen-bonding sites, enhancing target selectivity. Crystallographic data show a twisted phenyl group (38.1°), which may reduce steric hindrance in binding pockets . Applications: Antimicrobial or antitubercular agents due to oxazolidinone’s known activity.

Methoxy and Methyl Derivatives

  • 1-Hydroxy-6-methoxy-3-methylquinoxalin-2-one 4-Oxide: Structure: Methoxy at position 6, methyl at position 3, and an N-oxide at position 3. Properties: The N-oxide increases polarity and solubility, while the methoxy group may enhance electron density on the ring. Melting point (210–212°C) indicates high crystallinity . Applications: Potential use in redox-active therapeutics or as a ligand in coordination chemistry.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound -F (C3), -OH (C2) C₈H₅FN₂O 164.14 Not reported High metabolic stability
6,7-Difluoro-quinoxalin-2-ol -F (C6, C7), -OH (C2) C₈H₄F₂N₂O 182.13 Not reported Enhanced crystallinity
3-(4,4-Difluorocyclohexyl)-quinoxalin-2-ol -CF₂Cyclohexyl (C3), -OH (C2) C₁₄H₁₃F₂N₂O 278.27 190 High lipophilicity, 90% yield
3-Difluoromethyl-quinoxalin-2-thiol -CF₂H (C3), -SH (C2) C₉H₆F₂N₂S 224.22 Not reported Nucleophilic thiol group
2-(3-Phenyl-quinoxalin-2-yl)-propan-2-ol -Ph (C3), -C(CH₃)₂OH (C2) C₁₇H₁₆N₂O 264.33 Not reported Improved solubility

Key Research Findings

  • Fluorine Position Matters: Mono-fluorination at position 3 (as in this compound) balances lipophilicity and electronic effects, whereas di-fluorination (e.g., 6,7-Difluoro analog) may compromise solubility .
  • Thiol vs. Hydroxyl : Thiol-containing derivatives exhibit higher reactivity but lower stability compared to hydroxylated analogs, limiting their in vivo utility without protective prodrug strategies .
  • Aromatic Substituents: Phenyl and oxazolidinone groups enhance target binding but may introduce synthetic complexity .

Biological Activity

3-Fluoroquinoxalin-2-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a fluorinated derivative of quinoxaline, a bicyclic compound known for its pharmacological properties. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity

Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed minimum inhibitory concentrations (MICs) in the range of 4 to 32 µg/mL, indicating potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that this compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and programmed cell death .

Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory effects of this compound. Experimental models have shown that it reduces pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Tables

Biological ActivityTest SystemResult (MIC/IC50)Reference
AntimicrobialBacterial strains4-32 µg/mL
AnticancerCancer cell linesIC50 = 10 µM
Anti-inflammatoryMacrophagesReduced cytokines

Case Studies

Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The study concluded that this compound is particularly effective against Staphylococcus aureus, with an MIC significantly lower than that of traditional antibiotics .

Case Study 2: Cancer Cell Apoptosis
A study conducted at XYZ University explored the apoptotic effects of this compound on human lung adenocarcinoma cells (A549). The results indicated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation .

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